Pemetrexed disodium Pemetrexed disodium Pemetrexed Disodium is the disodium salt of a synthetic pyrimidine-based antifolate. Pemetrexed binds to and inhibits the enzyme thymidylate synthase (TS) which catalyses the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor in DNA synthesis.
A guanine-derived ANTINEOPLASTIC AGENT that functions as a NUCLEIC ACID SYNTHESIS INHIBITOR through its binding to, and inhibition of, THYMIDYLATE SYNTHASE.
See also: Pemetrexed Disodium (preferred); Pemetrexed (broader).
Brand Name: Vulcanchem
CAS No.: 150399-23-8
VCID: VC0000880
InChI: InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1
SMILES: C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Molecular Formula: C20H19N5Na2O6
Molecular Weight: 471.4 g/mol

Pemetrexed disodium

CAS No.: 150399-23-8

VCID: VC0000880

Molecular Formula: C20H19N5Na2O6

Molecular Weight: 471.4 g/mol

* For research use only. Not for human or veterinary use.

Pemetrexed disodium - 150399-23-8

Description

Pemetrexed disodium is a chemotherapeutic agent used in the treatment of various cancers. It is a folate analog metabolic inhibitor, specifically designed to target and inhibit enzymes involved in DNA synthesis, such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . This compound is marketed under the brand name Alimta and is commonly used in combination with other drugs for the treatment of malignant pleural mesothelioma and non-small cell lung cancer .

Clinical Use

Pemetrexed disodium is approved for use in several cancer treatments:

  • Malignant Pleural Mesothelioma: It is used in combination with cisplatin as a first-line treatment for patients who cannot undergo surgery or are not candidates for surgery .

  • Non-Squamous Non-Small Cell Lung Cancer (NSCLC): It is used with pembrolizumab and platinum chemotherapy as a first-line treatment for patients with metastatic disease lacking EGFR or ALK mutations. It is also used with cisplatin as a first-line treatment for metastatic disease and as maintenance therapy after platinum-based chemotherapy .

Clinical Trials and Research Findings

Pemetrexed disodium has been studied in various clinical trials to evaluate its efficacy and safety in different cancer types.

Cancer TypeDose and AdministrationResponse RateMedian Survival
Head and Neck Cancer500 mg/m² every 21 days26.5%6.4 months
Non-Small Cell Lung Cancer (NSCLC)600 mg/m² every 3 weeks15.8%7.2 months
Malignant Pleural MesotheliomaUsed with cisplatin-Improved survival compared to cisplatin alone

Pharmacokinetics and Toxicity

Pemetrexed disodium exhibits linear pharmacokinetics, with total systemic exposure increasing proportionally with dose. The body surface area-adjusted clearance and terminal elimination half-life remain constant across a wide dose range . Common toxicities include myelosuppression (neutropenia, anemia, thrombocytopenia), mucositis, and cutaneous reactions. These side effects can be managed with vitamin B12 and folic acid supplementation, as well as prophylactic corticosteroids for skin reactions .

Legal and Patent Considerations

Pemetrexed disodium has been involved in patent disputes, particularly regarding the use of different salts of pemetrexed. Courts have considered whether alternative salts like pemetrexed diacid or dipotassium infringe on existing patents for pemetrexed disodium. The legal analysis focuses on whether these alternatives achieve substantially the same therapeutic effect as pemetrexed disodium .

CAS No. 150399-23-8
Product Name Pemetrexed disodium
Molecular Formula C20H19N5Na2O6
Molecular Weight 471.4 g/mol
IUPAC Name disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
Standard InChI InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1
Standard InChIKey NYDXNILOWQXUOF-GXKRWWSZSA-L
Isomeric SMILES C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
SMILES C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Synonyms LY-231514
PubChem Compound 136068113
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator